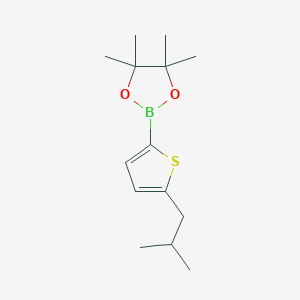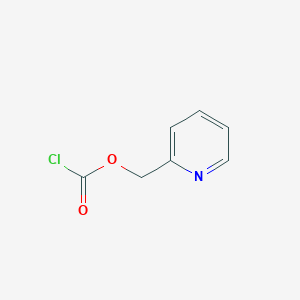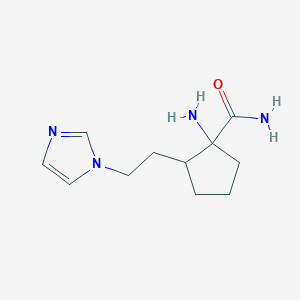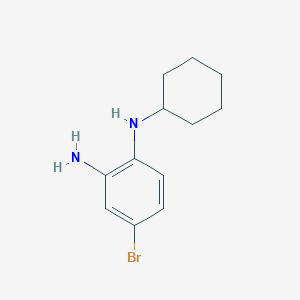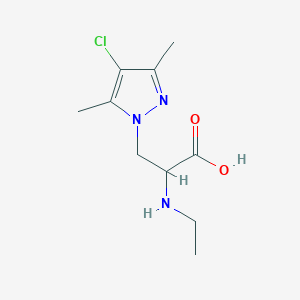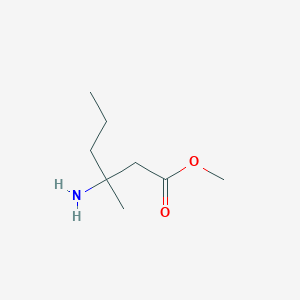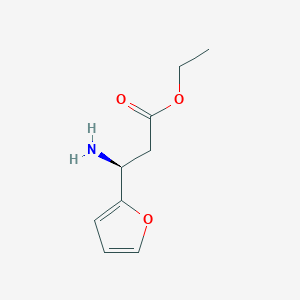
ethyl (3S)-3-amino-3-(furan-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (s)-3-amino-3-(furan-2-yl)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.
Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.
Amination: The ester is then subjected to amination using ethylamine under controlled conditions to yield Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.
Industrial Production Methods
In an industrial setting, the production of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (s)-3-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Ethyl (s)-3-amino-3-(furan-2-yl)propanol.
Substitution: N-substituted derivatives of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl (s)-3-amino-3-(furan-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-3-(furan-2-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Ethyl (s)-3-amino-3-(furan-2-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1027996-73-1 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1 |
Clave InChI |
ZQCIVDVXCPAUEF-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC=CO1)N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


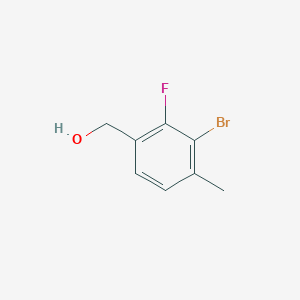
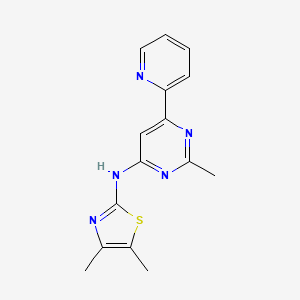
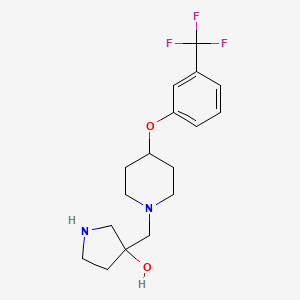
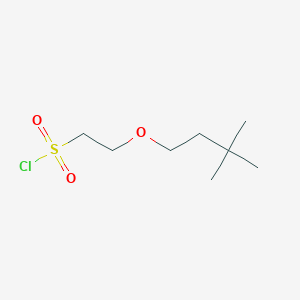
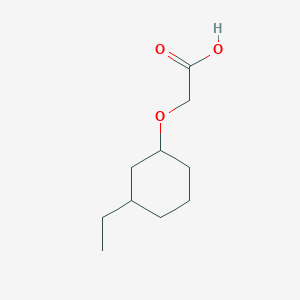
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
